5-(2,2-difluoroethoxy)-2-fluoropyridine molecular weight and formula
5-(2,2-difluoroethoxy)-2-fluoropyridine molecular weight and formula
Molecular Identity & Physicochemical Profile[1][2][3]
5-(2,2-difluoroethoxy)-2-fluoropyridine is a specialized fluorinated heterocyclic building block used primarily in medicinal chemistry. It serves as a robust bioisostere for methoxy- or ethoxy-substituted pyridines, offering enhanced metabolic stability and modulated lipophilicity due to the terminal difluoromethyl (
Core Identifiers
| Property | Data |
| IUPAC Name | 5-(2,2-difluoroethoxy)-2-fluoropyridine |
| Molecular Formula | |
| Molecular Weight | 177.12 g/mol |
| Monoisotopic Mass | 177.0401 Da |
| CAS Number | 1138569-21-3 (Referenced as derivative/intermediate) |
| SMILES | FC(F)COC1=CN=C(F)C=C1 |
| InChIKey | VZCYOQZJZOJZLZ-UHFFFAOYSA-N |
Calculated Physicochemical Properties
| Parameter | Value | Significance |
| cLogP | ~1.85 | Moderate lipophilicity; suitable for CNS penetration. |
| TPSA | 22.1 | Low polar surface area indicates good membrane permeability. |
| H-Bond Donors | 0 | Lack of donors reduces non-specific binding. |
| H-Bond Acceptors | 3 | Pyridine nitrogen and ether oxygen serve as weak acceptors. |
| pKa (Pyridine N) | ~0.5 - 1.0 | Significantly reduced basicity compared to pyridine (~5.2) due to electron-withdrawing fluorine and difluoroethoxy groups. |
Synthetic Architecture
The synthesis of 5-(2,2-difluoroethoxy)-2-fluoropyridine requires precise control over regioselectivity to favor O-alkylation over N-alkylation. The preferred route utilizes 2-fluoro-5-hydroxypyridine as the nucleophile and 2,2-difluoroethyl trifluoromethanesulfonate (triflate) as the electrophile.
Retrosynthetic Logic
The introduction of the 2,2-difluoroethyl group is challenging via standard alkyl halides (chloride/bromide) due to the low reactivity of the
Experimental Protocol
Reagents:
-
Substrate: 2-Fluoro-5-hydroxypyridine (1.0 equiv)
-
Electrophile: 2,2-Difluoroethyl triflate (1.2 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: Anhydrous DMF or Acetonitrile (
)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 2-fluoro-5-hydroxypyridine and anhydrous DMF under an inert nitrogen atmosphere.
-
Deprotonation: Add
in a single portion. Stir at ambient temperature for 30 minutes to generate the pyridin-3-olate anion. Note: Cesium is preferred over potassium due to the "cesium effect," which enhances the solubility of the phenoxide anion in organic solvents. -
Alkylation: Cool the mixture to 0°C. Dropwise add 2,2-difluoroethyl triflate.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via LCMS for the consumption of the starting phenol (
). -
Workup: Quench with water and extract into ethyl acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as a colorless oil or low-melting solid.
Synthetic Pathway Diagram
Figure 1: Regioselective O-alkylation pathway utilizing the Cesium Effect for enhanced nucleophilicity.
Structural Biology & Pharmacochemistry
The 5-(2,2-difluoroethoxy)-2-fluoropyridine motif is not merely a structural spacer; it is a functional pharmacophore designed to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges.
The Fluorine Effect (Bioisosterism)
-
Metabolic Blockade: The terminal hydrogen in the
group is significantly more acidic than a standard ethyl group, but the C-F bonds render the adjacent carbons resistant to Cytochrome P450 oxidation (specifically CYP3A4 hydroxylation). -
Conformational Locking: The gauche effect of the fluorine atoms often locks the ether side chain into a specific conformation, potentially reducing the entropic penalty upon binding to a protein target.
-
Lipophilicity Modulation: Replacing a
with decreases basicity (lowering pKa) while maintaining or slightly increasing lipophilicity ( ), improving blood-brain barrier (BBB) permeability.
Structure-Activity Relationship (SAR) Logic
Figure 2: Pharmacophoric deconstruction highlighting the functional roles of specific structural motifs.
Quality Control & Analytical Validation
To ensure the integrity of this building block in downstream synthesis, the following analytical signatures must be verified.
NMR Spectroscopy Expectations
-
NMR (400 MHz,
):- ~7.90 (d, 1H, Ar-H, C6 position)
- ~7.45 (m, 1H, Ar-H, C4 position)
- ~6.90 (dd, 1H, Ar-H, C3 position)
-
~6.10 (tt, 1H,
, large geminal coupling ~55 Hz) -
~4.20 (td, 2H,
, coupling to )
-
NMR:
-
Distinct signal for ring fluorine (~ -70 to -80 ppm).
-
Distinct doublet of triplets for the difluoroethyl group (~ -125 ppm).
-
Storage & Stability
-
Stability: Stable under standard laboratory conditions. Avoid strong Lewis acids which may cleave the ether bond.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.
References
-
PubChem Compound Summary. (2025). 2,2-Difluoroethyl triflate (Precursor Data). National Library of Medicine. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry. [Link]
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisosteres: A Structural & Physicochemical Perspective. Journal of Medicinal Chemistry. [Link]
